molecular formula C11H14ClN B13300206 3-chloro-N-(cyclopropylmethyl)-4-methylaniline

3-chloro-N-(cyclopropylmethyl)-4-methylaniline

Cat. No.: B13300206
M. Wt: 195.69 g/mol
InChI Key: RTTIJCUCHIBWBR-UHFFFAOYSA-N
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Description

3-chloro-N-(cyclopropylmethyl)-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a cyclopropylmethyl group, and a methyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(cyclopropylmethyl)-4-methylaniline typically involves the reaction of 4-methylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The chloro group is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification of the product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(cyclopropylmethyl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(cyclopropylmethyl)-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(cyclopropylmethyl)-4-methylaniline involves its interaction with specific molecular targets. The chloro group and the cyclopropylmethyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through pathways involving enzyme inhibition or receptor modulation, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-methylaniline: Similar structure but lacks the cyclopropylmethyl group.

    3-chloro-N-(cyclopropylmethyl)aniline: Similar structure but lacks the methyl group on the aniline ring.

Uniqueness

3-chloro-N-(cyclopropylmethyl)-4-methylaniline is unique due to the presence of both the cyclopropylmethyl group and the methyl group on the aniline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

3-chloro-N-(cyclopropylmethyl)-4-methylaniline

InChI

InChI=1S/C11H14ClN/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3

InChI Key

RTTIJCUCHIBWBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2CC2)Cl

Origin of Product

United States

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